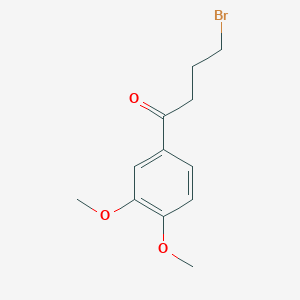![molecular formula C20H22O2 B14341922 1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} CAS No. 105985-29-3](/img/structure/B14341922.png)
1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} is an organic compound with the molecular formula C20H22O2 It is a derivative of bisphenol, where the phenolic groups are substituted with prop-2-en-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} typically involves the reaction of 1,2-dibromoethane with 4-[(prop-2-en-1-yl)oxy]phenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by the phenolic groups. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The prop-2-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} has several scientific research applications:
Materials Science: Used in the synthesis of polymers and resins with enhanced mechanical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis[4-methylbenzene]: Similar structure but with methyl groups instead of prop-2-en-1-yloxy groups.
1,1’-(Ethane-1,2-diyl)bis[4-ethynylbenzene]: Contains ethynyl groups, leading to different reactivity and applications.
1,1’-(Ethane-1,2-diyl)bis[4-bromobenzene]: Bromine atoms instead of prop-2-en-1-yloxy groups, affecting its chemical behavior.
Uniqueness
1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} is unique due to the presence of prop-2-en-1-yloxy groups, which impart specific reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
105985-29-3 |
|---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C20H22O2/c1-3-15-21-19-11-7-17(8-12-19)5-6-18-9-13-20(14-10-18)22-16-4-2/h3-4,7-14H,1-2,5-6,15-16H2 |
InChI Key |
CBBAMBQOXQDJNF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CCC2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
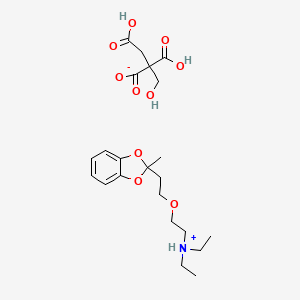
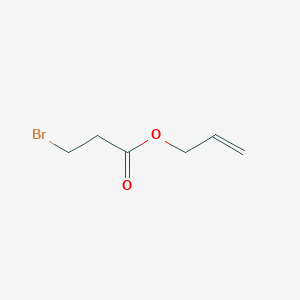
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)
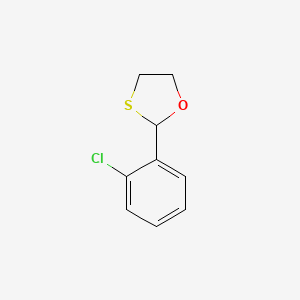
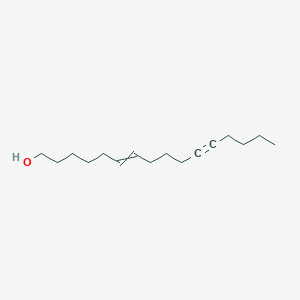
![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)
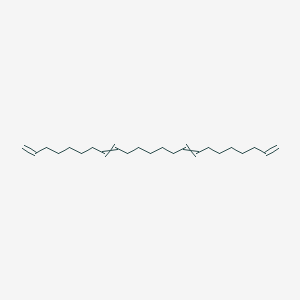

![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
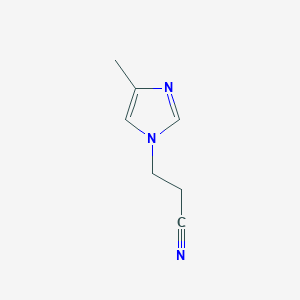
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
